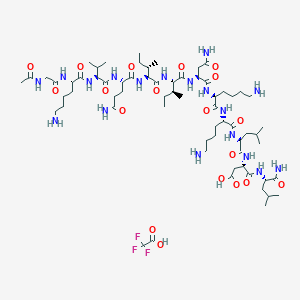

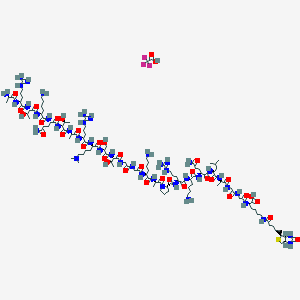

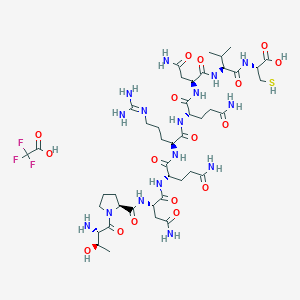

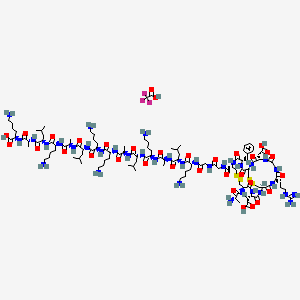

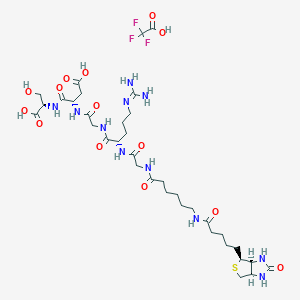

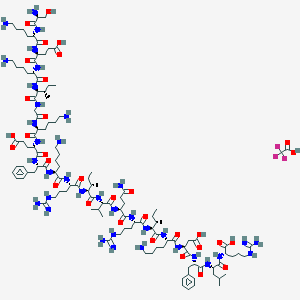

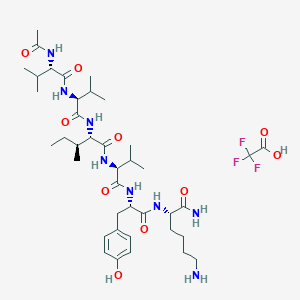

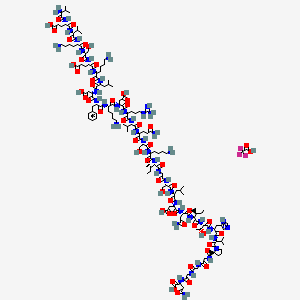

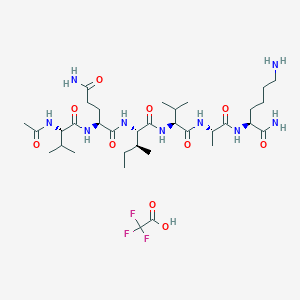

Azido-c(RGDyK), Azido-cyclo(-Arg-Gly-Asp-D-Tyr-Lys) Trifluoroacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

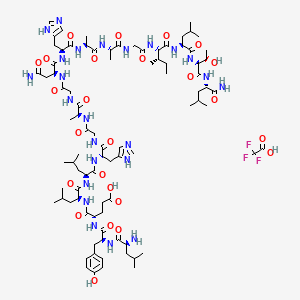

Azido-c(RGDyK), Azido-cyclo(-Arg-Gly-Asp-D-Tyr-Lys) Trifluoroacetate, or Azido-c(RGDyK)-TFAA, is a novel small molecule that has been used in a variety of scientific research applications. It is a synthetic peptide composed of amino acids, which are linked to a trifluoroacetate group. This molecule has been used in a variety of research applications, including cell-based assays, drug screening, and protein-protein interactions. Azido-c(RGDyK)-TFAA is known for its ability to interact with integrins, which are cell surface proteins that play a role in cell adhesion and migration.

Mécanisme D'action

Target of Action

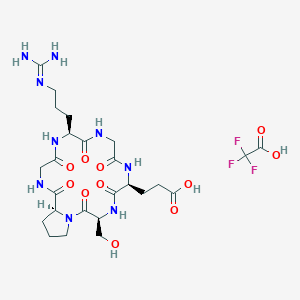

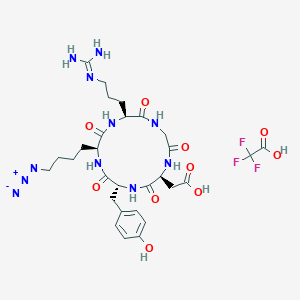

Azido-c(RGDyK) Trifluoroacetate, also known as 2-[(2S,5R,8S,11S)-8-(4-azidobutyl)-11-[3-(diaminomethylideneamino)propyl]-5-[(4-hydroxyphenyl)methyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid;2,2,2-trifluoroacetic acid, is a potent and selective inhibitor of αVβ3 integrin . The αVβ3 integrin is expressed in various human malignant tumors and endothelial cells, playing a crucial role in tumor-induced angiogenesis and tumor metastasis .

Mode of Action

The compound interacts with its target, the αVβ3 integrin, by binding to it with high affinity and selectivity . This interaction inhibits the function of the αVβ3 integrin, thereby blocking angiogenesis and potentially causing tumor regression .

Biochemical Pathways

The primary biochemical pathway affected by Azido-c(RGDyK) Trifluoroacetate is the angiogenesis pathway. By inhibiting αVβ3 integrin, the compound disrupts the normal functioning of this pathway, which is critical for the formation of new blood vessels . This disruption can lead to a decrease in tumor growth and metastasis, as these processes rely heavily on angiogenesis .

Pharmacokinetics

The compound’s solubility in water and dmso suggests that it may have good bioavailability

Result of Action

The molecular and cellular effects of Azido-c(RGDyK) Trifluoroacetate’s action primarily involve the inhibition of angiogenesis. By blocking the function of αVβ3 integrin, the compound can disrupt the formation of new blood vessels, leading to a decrease in tumor growth and metastasis .

Action Environment

The action of Azido-c(RGDyK) Trifluoroacetate can be influenced by various environmental factors. For instance, the expression level of αVβ3 integrin in tumor cells and the tumor microenvironment can affect the compound’s efficacy . Additionally, the compound’s stability may be influenced by factors such as temperature and pH.

Avantages Et Limitations Des Expériences En Laboratoire

Azido-c(RGDyK)-TFAA has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and is relatively stable in aqueous solutions. Additionally, it has a high affinity for integrins, which makes it useful for studying integrin-mediated cell behavior. However, it has a short half-life in vivo, which limits its use in long-term studies. Additionally, it is not as specific as other peptides, which can lead to nonspecific binding and false positive results.

Orientations Futures

There are a number of potential future directions for the use of Azido-c(RGDyK)-TFAA. One potential direction is to use it for drug development, as it has been shown to modulate the activity of many proteins involved in cell behavior. Additionally, it could be used to study the structure and function of other proteins, such as kinases and phosphatases. Finally, it could be used to study the role of integrins in other processes, such as metabolism and cell differentiation.

Méthodes De Synthèse

Azido-c(RGDyK)-TFAA is synthesized using a number of different methods. The most common method involves the use of a peptide synthesizer. In this method, the peptide is synthesized in a stepwise fashion, with each step being monitored and adjusted as needed. The peptide is then purified and the trifluoroacetate group is added. Other methods of synthesis include solid-phase synthesis and solution-phase synthesis.

Applications De Recherche Scientifique

Azido-c(RGDyK)-TFAA has been used in a variety of scientific research applications. It has been used in cell-based assays to study the interaction between integrins and other cell surface proteins. It has also been used in drug screening to identify potential drug targets. Additionally, it has been used in protein-protein interaction studies to investigate the structure and function of proteins.

Propriétés

IUPAC Name |

2-[(2S,5R,8S,11S)-8-(4-azidobutyl)-11-[3-(diaminomethylideneamino)propyl]-5-[(4-hydroxyphenyl)methyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H39N11O8.C2HF3O2/c28-27(29)31-10-3-5-17-23(43)32-14-21(40)34-20(13-22(41)42)26(46)37-19(12-15-6-8-16(39)9-7-15)25(45)36-18(24(44)35-17)4-1-2-11-33-38-30;3-2(4,5)1(6)7/h6-9,17-20,39H,1-5,10-14H2,(H,32,43)(H,34,40)(H,35,44)(H,36,45)(H,37,46)(H,41,42)(H4,28,29,31);(H,6,7)/t17-,18-,19+,20-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAXRSOUWYLETHG-HXSCNMCGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCN=[N+]=[N-])CC2=CC=C(C=C2)O)CC(=O)O.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCCCN=[N+]=[N-])CC2=CC=C(C=C2)O)CC(=O)O.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H40F3N11O10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

759.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Azido-c(RGDyK), Azido-cyclo(-Arg-Gly-Asp-D-Tyr-Lys) Trifluoroacetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.